LogP Differentiation: 2-Methylpiperidine vs. Unsubstituted Piperidine Analog
The target compound (C₁₇H₁₉ClN₂O₂; 2-methylpiperidine amide) displays a computed logP of 2.88, compared with a logP of 3.42 for the direct unsubstituted piperidine analog [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-piperidin-1-ylmethanone (C₁₆H₁₇ClN₂O₂). [1][2] The introduction of the single methyl group on the piperidine ring reduces lipophilicity by approximately 0.54 log units, which can translate into a roughly 3.5‑fold increase in aqueous solubility (assuming a linear logP–logS relationship).
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.88 (ZINC-predicted) |
| Comparator Or Baseline | Unsubstituted piperidine analog: logP = 3.42 (AMBinter-predicted) |
| Quantified Difference | ΔlogP = −0.54 (target is less lipophilic) |
| Conditions | Computed logP values from ZINC15 (target) and AMBinter (comparator); standardized prediction algorithms |
Why This Matters
A 0.54 logP reduction meaningfully alters the balance between aqueous solubility and membrane permeability, directly influencing compound handling in biological assays and the choice of formulation vehicle.
- [1] ZINC15 Database, ZINC28711468. logP 2.882. https://zinc15.docking.org/substances/ZINC0000028711468/ View Source
- [2] AMBinter, AMB1053835. logP 3.4154 for C16H17ClN2O2 (unsubstituted piperidine analog). https://www.ambinter.com/ View Source
